Irehine

Descripción

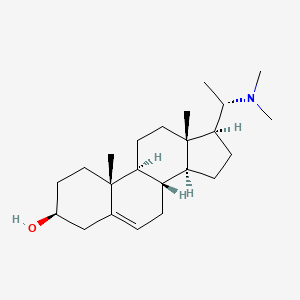

Structure

3D Structure

Propiedades

Número CAS |

2309-39-9 |

|---|---|

Fórmula molecular |

C23H39NO |

Peso molecular |

345.6 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C23H39NO/c1-15(24(4)5)19-8-9-20-18-7-6-16-14-17(25)10-12-22(16,2)21(18)11-13-23(19,20)3/h6,15,17-21,25H,7-14H2,1-5H3/t15-,17-,18-,19+,20-,21-,22-,23+/m0/s1 |

Clave InChI |

UJGXCOFZMJCRLN-VBFLNORGSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N(C)C |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)N(C)C |

SMILES canónico |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)N(C)C |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Structure and Properties of Irehine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irehine is a naturally occurring steroidal alkaloid belonging to the pregnane class. Found primarily in the leaves of Funtumia elastica, a plant within the Apocynaceae family, this molecule is characterized by a (20S)-20-dimethylaminopregn-5-en-3β-ol structure. Like other steroidal alkaloids, this compound is a subject of scientific interest due to the diverse biological activities exhibited by this class of compounds, including antimicrobial, anti-inflammatory, and potential anticancer properties. This guide provides a comprehensive overview of the chemical structure of this compound, supported by available physicochemical and biological data, and outlines relevant experimental protocols.

Chemical Structure and Identification

This compound is a tetracyclic compound built upon the core cyclopentanoperhydrophenanthrene skeleton characteristic of steroids. A key feature is the nitrogen-containing side chain at the C-17 position, which classifies it as a steroidal alkaloid.

The systematic IUPAC name for this compound is (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[1] The stereochemistry is crucial for its biological activity and is defined at multiple chiral centers within the steroidal core and the side chain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |

| Systematic Name | (20S)-20-Dimethylaminopregn-5-en-3β-ol | [2] |

| Molecular Formula | C₂₃H₃₉NO | [1] |

| SMILES | C--INVALID-LINK--O)C)C">C@@HN(C)C | [1] |

| InChI | InChI=1S/C23H39NO/c1-15(24(4)5)19-8-9-20-18-7-6-16-14-17(25)10-12-22(16,2)21(18)11-13-23(19,20)3/h6,15,17-21,25H,7-14H2,1-5H3/t15-,17-,18-,19+,20-,21-,22-,23+/m0/s1 | [1] |

| CAS Number | 2309-39-9 |

Physicochemical Properties

The physicochemical properties of this compound are important for understanding its pharmacokinetic and pharmacodynamic behavior. While experimental data is limited, computational predictions provide valuable insights.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 345.6 g/mol | PubChem (Computed)[1] |

| XLogP3 | 5.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

Biological Activity and Mechanism of Action

Steroidal alkaloids from the Apocynaceae family are known for a wide spectrum of pharmacological activities.[3][4][5] While specific quantitative data for this compound is not extensively documented, extracts from its natural source, Funtumia elastica, have demonstrated antimicrobial and anti-inflammatory effects.[3] Furthermore, related steroidal alkaloids have shown antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum.

The precise mechanism of action for this compound has not been elucidated. However, steroidal alkaloids can exert their effects through various pathways. A plausible hypothetical mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of key signaling molecules.

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Experimental Protocols

Isolation of Steroidal Alkaloids from Funtumia elastica

-

Extraction: The air-dried and powdered leaves of Funtumia elastica are subjected to Soxhlet extraction with 70% ethanol.

-

Solvent Evaporation: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to further purification steps, such as column chromatography over silica gel, using a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate fractions based on polarity.

-

Isolation: Fractions containing compounds with the desired biological activity are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the isolation of this compound.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of this compound can be assessed against Plasmodium falciparum strains using the SYBR Green I-based fluorescence assay.

-

Parasite Culture: Chloroquine-resistant strains of P. falciparum are maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Plate Preparation: The serially diluted compound is added to a 96-well microtiter plate containing the parasite culture.

-

Incubation: The plates are incubated for 72 hours under a controlled atmosphere.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the erythrocytes and stain the parasite DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Synthesis

The total synthesis of this compound has not been extensively reported in the literature. The complex stereochemistry of the steroidal backbone presents a significant synthetic challenge. A potential retrosynthetic approach would likely involve the construction of the pregnane skeleton followed by the stereoselective introduction of the dimethylaminoethyl side chain at the C-17 position.

Conclusion

This compound is a pregnane-type steroidal alkaloid with a well-defined chemical structure. While its biological activities and mechanism of action are not yet fully characterized, its structural similarity to other bioactive steroidal alkaloids suggests potential for further investigation in drug discovery and development. The protocols outlined in this guide provide a framework for the isolation and biological evaluation of this intriguing natural product. Further research is warranted to elucidate its specific biological targets and to develop efficient synthetic routes.

References

- 1. (3beta,20S)-20-(Dimethylamino)pregn-5-en-3-ol | C23H39NO | CID 442978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Steroidal alkaloid - Wikipedia [en.wikipedia.org]

- 3. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. steroidal alkaloids.pptx [slideshare.net]

Irehine: A Technical Guide to its Discovery, Origin, and Biological Significance

Abstract

Irehine, a steroidal alkaloid of the conanine class, is a naturally occurring compound found within the plant species Funtumia elastica. This document provides a comprehensive technical overview of the discovery, botanical origin, and physicochemical properties of this compound. It details the historical context of its isolation and structural elucidation, and outlines a probable biosynthetic pathway. Furthermore, this guide summarizes the known biological activities of related compounds, providing insights into the potential therapeutic applications of this class of alkaloids. Experimental methodologies for the isolation of related compounds and assays for biological activity are also described to serve as a reference for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Initial Discovery

The steroidal alkaloid this compound was first isolated and its structure elucidated in 1963 by M.-M. Janot, M. Truong-Ho, and R. Goutarel. Their seminal work identified this compound as 20α-dimethylamino-3β-hydroxy-pregn-5-ene. This discovery was part of a broader investigation into the alkaloidal constituents of the Apocynaceae family, which is a rich source of structurally diverse and biologically active natural products.

Botanical Source

This compound is a constituent of Funtumia elastica (Preuss) Stapf, a tree belonging to the Apocynaceae family.[1] This plant is native to West and Central Africa and is commonly known as the West African rubber tree or by its local name "Ireh".[1] Traditionally, various parts of Funtumia elastica have been used in African folk medicine to treat a range of ailments, including infectious diseases and inflammatory conditions.[2] The leaves and stem bark of the plant are known to contain a complex mixture of alkaloids, including this compound and other related steroidal alkaloids.[1][2]

Physicochemical Properties of this compound

While specific experimental data for this compound is limited in readily available literature, its properties can be inferred from its chemical structure and data on related compounds.

| Property | Value | Source |

| Chemical Formula | C₂₃H₃₉NO | Inferred from structure |

| Molecular Weight | 345.57 g/mol | Inferred from structure |

| Class | Steroidal Alkaloid (Conanine type) | Inferred from structure |

| Systematic Name | (3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol | Inferred from structure |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and ethanol, and poorly soluble in water. | General alkaloid properties |

Biosynthesis of this compound

The biosynthesis of steroidal alkaloids, including those of the conanine type like this compound, is understood to originate from the ubiquitous precursor, cholesterol. While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, a probable pathway can be proposed based on studies of similar steroidal alkaloids.

The biosynthetic journey commences with cholesterol undergoing a series of oxidative modifications to its side chain, catalyzed by cytochrome P450 enzymes. This is followed by the introduction of a nitrogen atom, typically derived from an amino acid, through the action of an aminotransferase. Subsequent cyclization reactions then form the characteristic five-membered nitrogen-containing ring of the conanine skeleton.

Biological Activity

Direct and extensive studies on the biological activity of purified this compound are not widely reported in the current literature. However, the bioactivity of crude extracts of Funtumia elastica and closely related, co-occurring steroidal alkaloids, particularly conessine, provide strong indications of its potential pharmacological properties.

Antiplasmodial Activity

Several studies have demonstrated the antiplasmodial activity of extracts from Funtumia elastica and its constituent alkaloids. Bioassay-guided fractionation of the stem bark has led to the isolation of steroidal alkaloids that exhibit in vitro activity against Plasmodium falciparum.[1] Conessine, a structurally related alkaloid also found in the Apocynaceae family, has shown significant in vitro antiplasmodial activity.[3]

| Compound | Assay | Target Organism | IC₅₀ (µg/mL) | Source |

| Conessine | Schizont maturation | Plasmodium falciparum | 1.9 | [3] |

| Conessine | pLDH assay | Plasmodium falciparum | 1.3 | [3] |

| Holarrhetine | In vitro | P. falciparum (FcB1) | 0.97 µM | [1] |

| Conessine | In vitro | P. falciparum (FcB1) | 3.39 µM | [1] |

| Holarrhesine | In vitro | P. falciparum (FcB1) | 2.05 µM | [1] |

| Isoconessimine | In vitro | P. falciparum (FcB1) | 1.89 µM | [1] |

Antimicrobial Activity

Ethanolic extracts from the leaves and stem bark of Funtumia elastica have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[2] This suggests that the alkaloid fraction, which would include this compound, contributes to the traditional use of the plant for treating infections.

| Extract/Fraction | Target Organism | MIC Range (µg/mL) | Source |

| Ethanol leaf extract | Various bacteria and fungi | 125 - 1550 | [2] |

| Ethanol stem bark extract | Various bacteria and fungi | 125 - 1750 | [2] |

Anti-inflammatory Activity

Ethanol extracts of Funtumia elastica have also shown significant anti-inflammatory activity in animal models.[2] This aligns with the plant's traditional use in managing inflammatory conditions. The steroidal nature of this compound suggests a potential mechanism involving the modulation of inflammatory pathways.

Cytotoxicity

The steroidal alkaloids isolated from Funtumia elastica have been evaluated for their cytotoxicity against mammalian cell lines to assess their therapeutic index. The reported IC₅₀ values against the rat skeletal muscle myoblast (L-6) cell line were generally in the micromolar range, indicating some level of cytotoxicity that needs to be considered in any therapeutic development.[1]

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Holarrhetine | L-6 | 5.13 | [1] |

| Conessine | L-6 | 36.55 | [1] |

| Holarrhesine | L-6 | 10.23 | [1] |

| Isoconessimine | L-6 | 8.97 | [1] |

| Conessine | L-6 | 14 µg/mL | [3] |

Experimental Protocols

As the original 1963 publication detailing the specific isolation protocol for this compound is not readily accessible, a general procedure for the isolation of steroidal alkaloids from Funtumia elastica, adapted from more recent studies on the plant, is provided below. This is followed by a standard protocol for the in vitro antiplasmodial assay.

General Protocol for the Isolation of Steroidal Alkaloids from Funtumia elastica

-

Plant Material Preparation: The leaves or stem bark of Funtumia elastica are collected, air-dried, and finely powdered.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as ethanol, using a Soxhlet apparatus.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NaOH to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the total alkaloid fraction.

-

Chromatographic Separation: The total alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined. The fractions containing the target compound, this compound, are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Protocol for In Vitro Antiplasmodial Activity Assay (pLDH Assay)

-

Parasite Culture: A chloroquine-sensitive or -resistant strain of Plasmodium falciparum is maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay Setup: In a 96-well microtiter plate, the parasitized erythrocyte suspension is added to wells containing the different concentrations of the test compound. Positive (chloroquine) and negative (solvent) controls are included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

pLDH Assay: The activity of parasite lactate dehydrogenase (pLDH) is measured as an indicator of parasite viability. This is typically done by adding a substrate/dye mixture and measuring the absorbance at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of parasite growth inhibition for each concentration of the test compound. The 50% inhibitory concentration (IC₅₀) is then determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound, a conanine-type steroidal alkaloid from Funtumia elastica, represents an interesting natural product with a historical background in the golden age of alkaloid chemistry. While specific biological data on purified this compound is sparse, the demonstrated antiplasmodial, antimicrobial, and anti-inflammatory activities of its botanical source and related compounds suggest that this compound may possess significant pharmacological potential. This technical guide provides a foundational resource for researchers interested in further exploring the chemistry and biology of this compound and related steroidal alkaloids, with the aim of stimulating future research into its therapeutic applications. Further investigation is warranted to isolate this compound in larger quantities, fully characterize its biological activity profile, and elucidate its precise mechanism of action.

References

The Untraveled Path: A Technical Guide to the Biosynthesis of Irehine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irehine, a pregnane-type steroidal alkaloid with the chemical structure (3β,20S)-20-(dimethylamino)pregn-5-en-3-ol, belongs to a class of bioactive natural products with potential pharmacological applications. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the well-studied biosynthesis of other steroidal alkaloids. This technical guide consolidates the current understanding and proposes a putative biosynthetic pathway for this compound, starting from the ubiquitous precursor, cholesterol. We will delve into the key enzymatic steps, including hydroxylation, oxidation, transamination, and N-methylation, that are likely involved in its formation. Furthermore, this guide provides a summary of relevant quantitative data from related pathways and outlines detailed experimental protocols for the investigation of steroidal alkaloid biosynthesis. This document aims to serve as a comprehensive resource for researchers interested in the metabolic engineering and drug development of this compound and related compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of steroidal alkaloids is a complex process that begins with the modification of the cholesterol skeleton. While the specific enzymes for this compound biosynthesis are yet to be identified, a putative pathway can be constructed based on the established biosynthesis of related compounds like verazine and conessine. The proposed pathway initiates with cholesterol and proceeds through a series of oxidative and nitrogen-incorporating steps.

The initial steps are hypothesized to involve the modification of the cholesterol side chain to introduce a nitrogen atom at the C-20 position. This is likely achieved through a series of reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and a transaminase. The final steps would then involve N-methylation to yield the characteristic dimethylamino group of this compound.

Caption: A putative biosynthetic pathway for this compound from cholesterol.

Key Enzymatic Steps in the Proposed Pathway

The biosynthesis of this compound from cholesterol is a multi-step process likely involving several classes of enzymes.

-

Side-Chain Cleavage: The conversion of cholesterol to pregnenolone is a well-established reaction in steroid biosynthesis, catalyzed by the cytochrome P450 side-chain cleavage enzyme (SCC), also known as CYP11A1.

-

Hydroxylation and Oxidation: Subsequent modifications of the pregnane skeleton are likely initiated by cytochrome P450 monooxygenases (CYPs), which are responsible for hydroxylation reactions at various positions on the steroid nucleus. This is followed by the action of dehydrogenases to form keto-intermediates. For this compound, modification at the C-20 position is crucial.

-

Nitrogen Incorporation: The introduction of the amino group at C-20 is a key step. This is proposed to occur via a transamination reaction, where an aminotransferase enzyme transfers an amino group from a donor molecule to the C-20 keto group of a pregnane intermediate. This mechanism has been suggested for the biosynthesis of other steroidal alkaloids[1].

-

N-Methylation: The final steps in the biosynthesis of this compound involve the stepwise methylation of the primary amino group at C-20 to form the dimethylamino group. These reactions are likely catalyzed by N-methyltransferases (NMTs), which utilize S-adenosylmethionine (SAM) as the methyl donor. The N-methylation of alkaloids is a common terminal step in their biosynthesis[2][3].

Quantitative Data from Related Steroidal Alkaloid Biosynthesis

While specific quantitative data for the this compound biosynthetic pathway is not available, data from studies on other steroidal alkaloids can provide a useful reference for researchers. The following table summarizes kinetic parameters of enzymes involved in related pathways.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| CYP90B1 | Cholesterol | ~10 | Not reported | Arabidopsis thaliana | [4] |

| GABA Transaminase | 22-hydroxycholesterol-26-al | Not reported | Not reported | Veratrum californicum | [5] |

| Putrescine N-methyltransferase (PMT) | Putrescine | 85 | 0.23 | Nicotiana tabacum | [2] |

| (S)-scoulerine 9-O-methyltransferase (SMT) | (S)-scoulerine | 3.5 | 1.1 | Coptis japonica | [2] |

Note: The data presented are from heterologous expression systems and may not fully reflect the in vivo kinetics.

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Heterologous Expression of Candidate Cytochrome P450 Enzymes

This protocol describes the expression of plant-derived cytochrome P450 enzymes in Saccharomyces cerevisiae, a commonly used system for characterizing their function.

Objective: To functionally characterize candidate CYP enzymes involved in this compound biosynthesis.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent S. cerevisiae cells (e.g., WAT11)

-

Synthetic defined (SD) medium with appropriate supplements

-

Galactose for induction

-

Precursor substrate (e.g., pregnenolone)

-

Microsome isolation buffer

-

NADPH regenerating system

Procedure:

-

Gene Cloning: Clone the full-length cDNA of the candidate CYP gene into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into S. cerevisiae cells using the lithium acetate method.

-

Expression: Grow the transformed yeast cells in selective SD medium to an OD600 of 0.8-1.0. Induce protein expression by adding galactose to a final concentration of 2% and incubate for 16-24 hours at 30°C.

-

Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in microsome isolation buffer and lyse the cells using glass beads. Isolate the microsomal fraction by differential centrifugation.

-

Enzyme Assay: Resuspend the microsomal pellet in reaction buffer. Add the precursor substrate and the NADPH regenerating system. Incubate the reaction at 30°C for 1-2 hours.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate). Analyze the extracts by GC-MS or LC-MS to identify the hydroxylated products.

Logical Workflow for Heterologous Expression:

Caption: Workflow for heterologous expression of CYP enzymes.

Quantitative Analysis of Steroidal Alkaloids by LC-MS/MS

This protocol provides a general method for the quantification of steroidal alkaloids in plant extracts or from in vitro assays.

Objective: To quantify the levels of this compound and its potential biosynthetic intermediates.

Materials:

-

Plant tissue or enzyme assay samples

-

Extraction solvent (e.g., methanol/acetic acid)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with a C18 column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Authentic standards of the analytes

Procedure:

-

Sample Extraction: Homogenize the plant tissue in the extraction solvent. For enzyme assays, stop the reaction and add the extraction solvent. Sonicate the mixture and then centrifuge to pellet the debris.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then with water. Load the supernatant from the extraction onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the steroidal alkaloids with methanol.

-

LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute in the initial mobile phase. Inject the sample onto the LC-MS/MS system.

-

Method Parameters:

-

Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: A time-programmed gradient from 5% to 95% B.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for each analyte.

-

-

Quantification: Generate a standard curve using authentic standards. Quantify the analytes in the samples by comparing their peak areas to the standard curve.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at its complete elucidation. The identification and characterization of the specific enzymes involved, particularly the transaminases and N-methyltransferases, will be crucial. Advances in genomics and transcriptomics of medicinal plants, coupled with powerful techniques like gene co-expression analysis and heterologous expression, will undoubtedly accelerate the discovery of the complete set of genes responsible for this compound biosynthesis. A thorough understanding of this pathway will not only be of fundamental scientific interest but will also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and novel, structurally related compounds with potentially enhanced therapeutic properties. This knowledge will be invaluable for the drug development community in harnessing the pharmacological potential of this intriguing class of steroidal alkaloids.

References

- 1. Biosynthesis of steroidal alkaloids in Solanaceae plants: involvement of an aldehyde intermediate during C-26 amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]

- 4. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: Physical and Chemical Properties of Irehine

An In-depth Technical Guide on the Physical and Chemical Properties of Irehine and the Reelin Signaling Pathway

A Note on Nomenclature: Initial research suggests that the query "this compound" may be a misspelling of "Reelin," particularly in the context of biological signaling pathways. This guide will address the chemical compound this compound, also known as (20S)-20-Dimethylaminopregn-5-en-3β-ol, and the distinct Reelin signaling pathway to provide a comprehensive resource for researchers.

This compound is a steroidal alkaloid found in various species of the Buxus genus. Its chemical structure and properties are of interest to researchers in natural product chemistry and drug development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Note |

| Molecular Formula | C₂₃H₃₉NO | - |

| Molecular Weight | 345.57 g/mol | - |

| IUPAC Name | (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | - |

| Melting Point | Data not available for this compound. A related steroidal alkaloid from Buxus hyrcana has a melting point of 170-173 °C.[1] Another related compound, (20S)-4,4,14-Trimethyl-20-(dimethylamino)-9β,19-cyclo-5α-pregnan-3-one, has a melting point of 157-159 °C.[2] | |

| Boiling Point | Data not available. A predicted boiling point for the related compound (20S)-4,4,14-Trimethyl-20-(dimethylamino)-9β,19-cyclo-5α-pregnan-3-one is 463.6±18.0 °C.[2] | |

| Solubility | Data not available. As a steroidal alkaloid, it is expected to be soluble in organic solvents like chloroform, methanol, and ethanol, with limited solubility in water. | |

| Appearance | Data not available. Typically isolated as a white powder or crystalline solid. |

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the steroid nucleus and the nature and position of substituents. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as hydroxyl (-OH), amine (-NH or -N(CH₃)₂), and the steroid backbone.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and aspects of the structure.

Part 2: Experimental Protocols

Representative Protocol for the Isolation and Purification of Steroidal Alkaloids from Buxus Species

This protocol is a synthesized representation based on established methods for isolating steroidal alkaloids from Buxus plant material.[1][4][5][6]

1. Plant Material Preparation:

-

Air-dry the leaves and stems of the Buxus species at room temperature.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 48-72 hours), or perform exhaustive extraction using a Soxhlet apparatus.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Acid-Base Extraction for Alkaloid Enrichment:

-

Suspend the crude extract in a 5% aqueous hydrochloric acid solution.

-

Partition the acidic solution with chloroform to remove neutral and acidic compounds (the chloroform layer is discarded).

-

Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

-

Extract the alkaline solution with chloroform. The steroidal alkaloids will move into the chloroform layer.

-

Wash the chloroform extract with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography using silica gel.

-

Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine fractions containing the same compound.

-

Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure steroidal alkaloid.

Part 3: The Reelin Signaling Pathway

The Reelin signaling pathway is a crucial cascade in neurodevelopment, regulating neuronal migration and positioning.[7][8] It also plays a role in synaptic plasticity in the adult brain.[8] Dysregulation of this pathway has been implicated in several neurological disorders.[7][9]

The core components of the canonical Reelin signaling pathway include the extracellular glycoprotein Reelin, its receptors—Very Low-Density Lipoprotein Receptor (VLDLR) and Apolipoprotein E Receptor 2 (ApoER2)—the intracellular adapter protein Disabled-1 (Dab1), and Src family kinases (SFKs) such as Src and Fyn.[7][10]

The signaling cascade is initiated when the Reelin protein binds to the VLDLR and ApoER2 receptors on the surface of a target neuron.[11][12] This binding event leads to the clustering of the receptors.[8] The clustering of the receptors recruits and activates Src family kinases, which then phosphorylate tyrosine residues on the Dab1 protein that is bound to the intracellular domain of the receptors.[11][12]

Phosphorylated Dab1 acts as a scaffold for downstream signaling molecules, leading to the activation of multiple intracellular pathways.[11] One of the key downstream pathways involves the activation of Phosphoinositide 3-kinase (PI3K) and Akt (also known as Protein Kinase B).[11][12] This PI3K/Akt pathway is involved in promoting cell survival and neuronal migration.[11] Another important downstream effector is the Crk/C3G/Rap1 pathway, which plays a role in regulating cell adhesion molecules and is crucial for neuronal migration.[11][12]

The Reelin signal is terminated by the ubiquitination and subsequent degradation of phosphorylated Dab1 by the proteasome.[7] This rapid downregulation is essential for the proper functioning of the signaling pathway.[7]

References

- 1. Isolation of a Steroidal Alkaloid From Buxus hyrcana - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]

- 2. (20S)-4,4,14-Trimethyl-20-(dimethylamino)-9β,19-cyclo-5α-pregnan-3-one CAS#: 17934-61-1 [m.chemicalbook.com]

- 3. Three steroidal alkaloids from Buxus microphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reelin Signaling in Neurodevelopmental Disorders and Neurodegenerative Diseases [mdpi.com]

- 9. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | New Insights into Reelin-Mediated Signaling Pathways [frontiersin.org]

- 12. New Insights into Reelin-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Irehine: Unraveling the Mechanism of a Putative Steroidal Alkaloid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Irehine, a steroidal alkaloid identified as (3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol, presents a unique molecular structure that suggests potential pharmacological activity. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its mechanism of action. While its chemical properties are documented, dedicated studies on its cellular targets, signaling pathways, and overall pharmacological effects are conspicuously absent. This guide serves to consolidate the known information about this compound, highlight the current void in research, and propose future directions to elucidate its therapeutic potential.

Chemical and Physical Properties

This compound is classified as a corticosteroid hormone.[1] Its chemical and physical properties, as cataloged in the PubChem database, are summarized below.

| Property | Value | Source |

| Molecular Formula | C23H39NO | PubChem CID 442978[1] |

| Molecular Weight | 345.6 g/mol | PubChem CID 442978[1] |

| IUPAC Name | (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | PubChem CID 442978[1] |

| Canonical SMILES | C--INVALID-LINK--O)C)C">C@@HN(C)C | PubChem CID 442978[1] |

| InChI | InChI=1S/C23H39NO/c1-15(24(4)5)19-8-9-20-18-7-6-16-14-17(25)10-12-22(16,2)21(18)11-13-23(19,20)3/h6,15,17-21,25H,7-14H2,1-5H3/t15-,17-,18-,19+,20-,21-,22-,23+/m0/s1 | PubChem CID 442978[1] |

| InChIKey | UJGXCOFZMJCRLN-VBFLNORGSA-N | PubChem CID 442978[1] |

Current State of Research on Mechanism of Action

A thorough search of scientific databases and literature reveals a notable absence of studies detailing the mechanism of action of this compound. While the compound is cataloged, there is no available research on its:

-

Primary Cellular Targets: The specific proteins, receptors, or enzymes that this compound interacts with remain unidentified.

-

Signaling Pathways: Consequently, the downstream signaling cascades modulated by this compound are unknown.

-

Pharmacological Effects: There is no documented evidence of its biological activity, whether therapeutic or toxicological.

This lack of information prevents the construction of signaling pathway diagrams and the summarization of quantitative data as initially intended.

Proposed Future Research Directions

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following experimental workflow is proposed to bridge the current knowledge gap.

Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.

Detailed Methodologies for Proposed Key Experiments

4.1. Affinity Chromatography-Mass Spectrometry

-

Objective: To identify the direct binding partners of this compound in a complex biological sample.

-

Protocol:

-

Immobilization of this compound: Synthesize an this compound analog with a reactive functional group suitable for covalent attachment to a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue.

-

Affinity Chromatography: Incubate the cell lysate with the this compound-conjugated beads. Wash extensively to remove non-specific binders.

-

Elution: Elute the specifically bound proteins using a high concentration of free this compound or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

4.2. Cell-Based Reporter Gene Assays

-

Objective: To determine if this compound modulates the activity of specific transcription factors or signaling pathways.

-

Protocol:

-

Cell Line Selection: Choose a cell line that endogenously expresses the putative target receptor or signaling pathway components.

-

Reporter Construct Transfection: Transfect the cells with a plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter with response elements for the transcription factor of interest.

-

This compound Treatment: Treat the transfected cells with a range of this compound concentrations.

-

Luciferase Assay: Lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer.

-

Data Analysis: Quantify the change in reporter gene expression relative to a vehicle control.

-

4.3. Western Blot Analysis for Signaling Protein Phosphorylation

-

Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins downstream of a putative target.

-

Protocol:

-

Cell Treatment: Treat cells with this compound for various time points and at different concentrations.

-

Protein Extraction: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the signaling protein of interest. Subsequently, probe with an antibody for the total form of the protein as a loading control.

-

Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative change in phosphorylation.

-

Conclusion

While the chemical entity of this compound is known, its biological function and mechanism of action remain a scientific enigma. The lack of published research presents a significant opportunity for novel discoveries in the field of steroidal alkaloid pharmacology. The proposed research framework provides a roadmap for systematically characterizing the molecular pharmacology of this compound, which could potentially unveil new therapeutic targets and drug development avenues. This guide underscores the critical need for foundational research to unlock the potential of understudied natural products like this compound.

References

An In-depth Technical Guide on the Biological Activity of Iresine herbstii Phytochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological activities associated with extracts and phytochemicals derived from Iresine herbstii, a plant from the Amaranthaceae family. Due to the limited scientific information available for a compound named "Irehine," this guide focuses on Iresine herbstii, a subject of considerable research and a likely point of interest given the potential for a typographical error in the original query. Iresine herbstii, commonly known as bloodleaf, is rich in a variety of bioactive compounds, including alkaloids, flavonoids, and anthocyanins, which contribute to its diverse pharmacological effects. This document details the cytotoxic, antimicrobial, antioxidant, central nervous system (CNS), immunomodulatory, and antiviral properties of Iresine herbstii extracts, presenting quantitative data, experimental methodologies, and visual representations of key processes and pathways.

Cytotoxic and Anticancer Activity

Extracts from Iresine herbstii have demonstrated notable cytotoxic effects against several cancer cell lines. The activity is attributed to the presence of various phytochemicals, including sesquiterpenes.[1]

| Cell Line | Extract Type | Parameter | Value (µg/mL) | Reference |

| HeLa (Cervical Cancer) | Ethanolic Leaf Extract | % Reduction in Live Cells | > 85% | [2] |

| T47D (Breast Cancer) | Ethanolic Extract | IC50 | 38.06 ± 1.52 | [3][4] |

| MCF-7 (Breast Cancer) | Ethanolic Extract | IC50 | 39.93 ± 0.36 | [3][4] |

This protocol is a common method for assessing cytotoxicity, as referenced in studies on Iresine herbstii.[3]

-

Cell Plating: Seed breast cancer cell lines (MCF-7 and T47D) in 96-well plates at optimal densities (e.g., 7 x 10³ cells/well for T47D and 3 x 10⁴ cells/well for MCF-7) and incubate for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of the Iresine herbstii extract. Include a solvent control (e.g., DMSO). Incubate the plates for 72 hours.[3]

-

Cell Fixation: Remove the supernatant and wash the cells with sterile PBS. Add 100 µL/well of ice-cold 40% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour to fix the cells.[3]

-

Staining: Wash the plates four times with 1% acetic acid. Add 50 µL/well of 0.4% SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.[3]

-

Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[3]

-

Solubilization: Add 100 µL/well of 10 mM Tris base to dissolve the protein-bound dye and shake gently for 20 minutes.[3]

-

Measurement: Measure the optical density (OD) at 492 nm using a microplate reader.[3]

-

Calculation: Calculate the percentage of inhibition and the IC50 value using appropriate software.[3]

Antimicrobial Activity

Traditional use of Iresine herbstii as an antibacterial agent has been substantiated by scientific studies demonstrating its efficacy against various pathogenic bacteria.[5]

While specific MIC values are not consistently reported in the initial search results, the zone of inhibition is a key parameter used to quantify antibacterial activity.

| Bacteria | Extract Type | Zone of Inhibition (mm) | Reference |

| Escherichia coli | Ethanolic Leaf Extract | 10.20 ± 0.50 to 15.13 ± 0.33 | [6] |

| Staphylococcus aureus | Ethanolic Leaf Extract | 10.20 ± 0.50 to 15.13 ± 0.33 | [6] |

| Klebsiella pneumoniae | Ethanolic Leaf Extract | Strong Inhibition | [5] |

| Pseudomonas aeruginosa | Ethanolic Leaf Extract | Strong Inhibition | [5] |

| Enterococcus faecalis | Ethanolic Leaf Extract | Strong Inhibition | [5] |

This method is widely used to screen for antimicrobial activity of plant extracts.[6]

-

Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Extract Application: Add a defined volume (e.g., 100 µL) of the Iresine herbstii extract at a specific concentration into each well. Include a positive control (standard antibiotic) and a negative control (solvent).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Antioxidant Activity

Iresine herbstii extracts, rich in anthocyanins and phenolic compounds, exhibit significant antioxidant properties.[5][7]

| Assay | Extract Type | Parameter | Value | Reference |

| DPPH Radical Scavenging | Water Extract (Fruit of Ardisia polycephala) | EC50 | 7.09 ± 1.47 µg/mL | [3] |

| DPPH Radical Scavenging | Ethanolic Extract (Fruit of Ardisia polycephala) | EC50 | 10.95 µg/mL | [3] |

| DPPH Radical Scavenging | Leaf Extracts (Iresine herbstii) | EC50 | 20.43 to 22.61 µg/mL | [3] |

| Superoxide Radical Scavenging | Fresh Flower Anthocyanin Extract | % Scavenging | 76.25% | [7] |

This is a common spectrophotometric assay to determine antioxidant activity.[3][7]

-

Sample Preparation: Prepare different concentrations of the Iresine herbstii extract in a suitable solvent (e.g., ethanol).

-

Reaction Mixture: In a 96-well plate, mix a small volume of the extract with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm or 520 nm) using a microplate reader.[3]

-

Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[3]

Central Nervous System (CNS) Activity

Aqueous and methanolic extracts of Iresine herbstii have shown affinity for key neurotransmitter receptors in the brain, supporting its traditional use in ceremonial practices.[1][5]

| Receptor | Extract Type | Parameter | Value (µg/mL) | Reference |

| 5-HT₂C | Methanolic Extract | IC50 | 34.78 | [8] |

| D₁ | Methanolic Extract | IC50 | 19.63 | [8] |

| D₂ | Aqueous Extract | % Inhibition at 100 µg/mL | 48.3% | [8] |

The interaction of Iresine herbstii phytochemicals with dopamine (D1, D2) and serotonin (5-HT2C) receptors suggests a modulation of downstream signaling cascades that are crucial for mood, cognition, and motor control. While the specific intracellular pathways affected by these extracts have not been fully elucidated, binding to these G-protein coupled receptors (GPCRs) would likely initiate a cascade involving second messengers like cAMP and subsequent activation or inhibition of protein kinases.

Immunomodulatory and Antiviral Activities

Iresine herbstii has also been investigated for its effects on the immune system and its potential to combat viral infections.

Alcoholic extracts of Iresine herbstii have been shown to enhance phagocytic activity, suggesting a role as an immune modulator.[5] This activity is likely due to the presence of phytochemicals such as flavonoids and alkaloids.

Extracts of Iresine herbstii have demonstrated antiviral effects against the Newcastle disease virus (NDV) in embryonated chicken eggs.[5][9]

| Extract Type | Effective Concentration (µg/mL) | Effect | Reference |

| Ethanolic Extract | 400 | Complete inhibition of NDV activity | [9][10] |

| Acetonic Extract | 300 | Complete inhibition of NDV activity | [9][10] |

This protocol outlines the general steps for assessing the antiviral activity of plant extracts in embryonated chicken eggs.[9][11]

-

Virus Propagation and Titration: Propagate and titrate the Newcastle disease virus to determine the viral load.

-

Extract Preparation: Prepare different concentrations of the Iresine herbstii extracts.

-

Inoculation: Inoculate 9-day-old specific-pathogen-free (SPF) embryonated chicken eggs with a mixture of the virus and the plant extract.

-

Incubation: Incubate the eggs and monitor for embryo viability.

-

Analysis: After a set incubation period, collect the allantoic fluid and perform a hemagglutination (HA) assay to determine the presence and titer of the virus. The absence of embryo death and a negative HA test indicate antiviral activity.[9][10]

The phytochemicals present in Iresine herbstii exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, antioxidant, CNS, immunomodulatory, and antiviral effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this plant. Further research is warranted to isolate and characterize the specific bioactive compounds responsible for these effects and to elucidate their precise mechanisms of action and signaling pathways.

References

- 1. Review on Medicinal and Pharmacological Properties of Iresine Herbstii, Chrozophora Rottleri and Ecbolium Linneanum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Investigation of the Cytotoxic and Antioxidant Activities of Ardisia polycephala, Iresine herbstii, and Oenanthe javanica Extracts With Potential Applications in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Investigation of the Cytotoxic and Antioxidant Activities of Ardisia polycephala, Iresine herbstii, and Oenanthe javanica Extracts With Potential Applications in Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. INVESTIGATION ON PHYTOCHEMICALS AND ANTIBACTERIAL ACTIVITY OF THE LEAF AND STEM EXTRACTS OF IRESINE HERBSTII | Semantic Scholar [semanticscholar.org]

- 7. Antioxidant Activity of Anthocyanins Extracted from Iraqi Iresine herbstii L. Flowers after Drying and Freezing [scirp.org]

- 8. Affinity of Iresine herbstii and Brugmansia arborea extracts on different cerebral receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of bioactive composites and antiviral activity of Iresine herbstii extracts against Newcastle disease virus in ovo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Herbal extracts as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

Irehine: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irehine is a steroidal alkaloid belonging to the conanine class of compounds. These complex natural products are of significant interest to the scientific community due to their diverse biological activities, which include potential antibacterial, antiplasmodial, and cytotoxic effects. Found primarily in plant species within the Apocynaceae and Buxaceae families, this compound and its congeners represent promising scaffolds for the development of new therapeutic agents. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic origins, and detailed methodologies for its extraction and isolation from plant materials.

Natural Sources of this compound

This compound has been identified in several plant species, predominantly within the genera Funtumia, Holarrhena, and Buxus. The concentration of this compound can vary depending on the plant part, geographical location, and season. While comprehensive quantitative data for purified this compound is limited in publicly available literature, the following table summarizes the key plant sources.

| Plant Species | Family | Plant Part(s) | Notes |

| Funtumia elastica | Apocynaceae | Leaves, Seeds | A well-documented source of various steroidal alkaloids, including this compound. |

| Holarrhena floribunda | Apocynaceae | Stem Bark, Root Bark | Contains a complex mixture of steroidal alkaloids, with this compound being a constituent. |

| Buxus bodinieri | Buxaceae | Leaves, Stems | This compound has been isolated from this species along with other triterpenoid alkaloids. |

| Buxus sempervirens | Buxaceae | Leaves, Twigs | Studies have shown variability in alkaloid profiles, with this compound being a characteristic compound. |

| Buxus hyrcana | Buxaceae | Whole Plant | This compound has been isolated alongside other bioactive steroidal alkaloids. |

Biosynthesis of this compound

The biosynthesis of steroidal alkaloids, including the conanine-type structure of this compound, is a complex process that originates from the ubiquitous precursor, cholesterol. While the complete enzymatic pathway leading specifically to this compound has not been fully elucidated, the general steps are understood to involve a series of modifications to the cholesterol backbone.

The initial steps involve the conversion of cholesterol to pregnenolone, a key intermediate. This transformation is catalyzed by cytochrome P450 enzymes that hydroxylate and subsequently cleave the side chain of cholesterol.[1] Following the formation of pregnenolone, a series of oxidations, transaminations, and cyclizations occur to introduce the nitrogen atom and form the characteristic heterocyclic ring system of the conanine alkaloids. Key enzyme families implicated in these downstream modifications include other cytochrome P450s (CYPs), 3-beta-hydroxysteroid-dehydrogenases (3β-HSD), and aminotransferases.[2]

Caption: Generalized biosynthetic pathway of this compound from cholesterol.

Experimental Protocols: Extraction and Isolation of this compound

The isolation of this compound from its natural sources typically involves a multi-step process beginning with solvent extraction of the plant material, followed by acid-base partitioning to separate the alkaloids, and concluding with chromatographic purification. The following is a generalized protocol synthesized from various reported methods.

I. Plant Material Preparation

-

Collection and Identification: Collect the desired plant material (e.g., leaves, stem bark). Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle. Alternatively, use a circulating air oven at a temperature of 40-50°C.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

II. Extraction of Crude Alkaloids

-

Solvent Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-72 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a solvent (e.g., methanol or dichloromethane) in a Soxhlet apparatus for several hours until the extracting solvent runs clear.

-

-

Concentration: Filter the resulting extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid or 1 M sulfuric acid). This protonates the basic alkaloids, rendering them soluble in the aqueous phase.

-

Defatting: Wash the acidic solution with an immiscible organic solvent (e.g., n-hexane or diethyl ether) to remove neutral and acidic compounds, such as fats and chlorophylls. Discard the organic phase.

-

Basification: Make the acidic aqueous phase alkaline by the dropwise addition of a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents.

-

Extraction of Free Alkaloids: Extract the basified aqueous solution multiple times with an organic solvent such as chloroform or dichloromethane.

-

Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude alkaloid fraction.

IV. Chromatographic Purification of this compound

-

Column Chromatography:

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: Elute the crude alkaloid fraction from the silica gel column using a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

-

-

Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Identification: Combine fractions containing the compound of interest (as identified by comparison with a standard, if available) and concentrate.

-

Further Purification (if necessary): If the isolated this compound is not of sufficient purity, it can be further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for the extraction and isolation of this compound.

Conclusion

This compound remains a steroidal alkaloid of considerable scientific interest, with its natural occurrence in several plant families providing a basis for its isolation and further study. While the general biosynthetic pathway from cholesterol is understood, further research is required to elucidate the specific enzymatic steps leading to the formation of this compound. The provided experimental protocols offer a comprehensive framework for the extraction and purification of this compound, which can be adapted and optimized for specific plant sources and research objectives. The continued investigation into this compound and related steroidal alkaloids holds promise for the discovery of novel therapeutic agents.

References

Unraveling the Enigma of Irehine: A Technical Guide to Its Biological Activity and Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irehine, a steroidal alkaloid with the chemical structure (3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol, belongs to a class of naturally occurring compounds known for their diverse and potent biological activities. While the therapeutic potential of steroidal alkaloids is increasingly recognized, a specific receptor for this compound has not yet been identified in the scientific literature. This technical guide, therefore, provides a comprehensive overview of the known pharmacological properties of this compound and related steroidal alkaloids. Furthermore, it offers detailed experimental protocols and strategic workflows for researchers seeking to identify and characterize the molecular targets of this enigmatic compound. The absence of a defined "this compound receptor" presents a unique opportunity for discovery, and this guide is intended to equip scientists with the necessary tools to navigate this exciting area of research.

Pharmacological Profile of Steroidal Alkaloids

Steroidal alkaloids exhibit a wide array of pharmacological effects, suggesting they may interact with multiple molecular targets. Their activities range from anticancer and anti-inflammatory to antimicrobial and neuroprotective. The structural similarity of the steroid backbone to endogenous hormones suggests potential interactions with nuclear receptors or other steroid-binding proteins. The nitrogen-containing side chain adds a basic character, which could facilitate interactions with various enzymes and ion channels. A summary of the reported biological activities of steroidal alkaloids is presented in Table 1.

Table 1: Summary of Reported Biological Activities of Steroidal Alkaloids

| Biological Activity | Description | Example Compound(s) | Reported IC50/MIC Values |

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis. | Solasodine, Tomatidine | Varies by cell line and compound |

| Anti-inflammatory | Reduction of inflammatory markers and pathways. | Various steroidal alkaloids | Data not widely available |

| Antimicrobial | Inhibition of bacterial and fungal growth. | Solasodine | MIC: 62.5 µg/mL (against S. aureus) |

| Anticholinergic | Inhibition of acetylcholinesterase activity. | Various steroidal alkaloids | Data not widely available |

Potential Mechanisms of Action and Signaling Pathways

Given the lack of a defined receptor for this compound, its mechanism of action is likely multifaceted. Steroidal alkaloids have been proposed to exert their effects through various mechanisms, including:

-

Membrane Intercalation and Disruption: The lipophilic steroid core may allow these molecules to insert into and disrupt the integrity of cell membranes, affecting membrane fluidity and the function of membrane-bound proteins.

-

Enzyme Inhibition: The amine group in the side chain could interact with the active sites of enzymes, such as acetylcholinesterase, leading to their inhibition.

-

Modulation of Ion Channels: Steroidal alkaloids may directly bind to and modulate the activity of various ion channels, affecting cellular excitability.

-

Interaction with Nuclear Receptors: The steroid-like structure suggests a potential for binding to nuclear receptors, thereby modulating gene expression.

The downstream signaling pathways affected by these potential mechanisms are diverse and could include pathways involved in cell proliferation, apoptosis, inflammation, and neurotransmission. A conceptual diagram illustrating these potential mechanisms is provided below.

Caption: Potential molecular mechanisms and downstream signaling pathways of this compound.

Experimental Protocols for Target Identification

The following section provides detailed methodologies for key experiments that can be employed to identify the molecular target(s) of this compound.

Workflow for Molecular Target Identification

A systematic approach is crucial for identifying the molecular target of a novel compound. The following workflow outlines the key steps from initial screening to target validation.

Caption: A systematic workflow for identifying the molecular target of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines if this compound can displace a known radiolabeled ligand from its receptor, indicating binding to the same target.

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

-

Cell membranes or purified receptor preparation

-

Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target receptor

-

Unlabeled this compound at various concentrations

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare Reagents:

-

Dilute the radiolabeled ligand in assay buffer to a final concentration typically at or below its Kd.

-

Prepare a series of dilutions of this compound in assay buffer.

-

Prepare a high concentration of a known unlabeled ligand for determining non-specific binding.

-

-

Assay Setup:

-

In triplicate, add the following to microcentrifuge tubes or a 96-well plate:

-

Total Binding: Assay buffer, radiolabeled ligand, and receptor preparation.

-

Non-specific Binding: Assay buffer, radiolabeled ligand, excess unlabeled ligand, and receptor preparation.

-

Competition: Assay buffer, radiolabeled ligand, varying concentrations of this compound, and receptor preparation.

-

-

-

Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding as a function of the logarithm of this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: A detailed workflow for a competitive radioligand binding assay.

Protocol 2: Affinity Chromatography and Mass Spectrometry

This method aims to identify proteins from a cell lysate that directly bind to this compound.

Objective: To identify potential binding partners of this compound.

Materials:

-

This compound

-

NHS-activated sepharose beads or other suitable resin for immobilization

-

Cell lysate from a relevant cell line or tissue

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with a low concentration of detergent)

-

Elution buffer (e.g., low pH glycine buffer or high salt buffer)

-

SDS-PAGE gels and reagents

-

Mass spectrometer

Procedure:

-

Immobilization of this compound:

-

Covalently couple this compound to the activated sepharose beads according to the manufacturer's instructions. This may require chemical modification of this compound to introduce a suitable functional group for coupling.

-

Prepare control beads with no coupled ligand or with a structurally similar but inactive compound.

-

-

Preparation of Cell Lysate:

-

Lyse cells or tissues in lysis buffer and clarify the lysate by centrifugation.

-

-

Affinity Chromatography:

-

Incubate the cell lysate with the this compound-coupled beads and control beads to allow for binding.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins from the this compound-coupled beads using elution buffer.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize them by staining (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest and identify them by in-gel digestion followed by mass spectrometry (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Analyze the mass spectrometry data to identify the proteins that specifically bind to this compound.

-

Compare the results from the this compound-coupled beads to the control beads to identify true binding partners.

-

Conclusion

While a specific "this compound receptor" remains to be discovered, the diverse pharmacological activities of this compound and other steroidal alkaloids make them compelling subjects for further investigation. This technical guide provides a foundation for researchers by summarizing the current knowledge and offering detailed experimental strategies for target identification and validation. The elucidation of the molecular targets of this compound will not only unravel its mechanism of action but also pave the way for the development of novel therapeutics based on this fascinating class of natural products.

Unraveling the In Vitro Bioactivities of Steroidal Alkaloids: A Technical Guide

A comprehensive examination of the in vitro studies on steroidal alkaloids, with a focus on Imperialine, reveals significant therapeutic potential. This guide synthesizes the current understanding of its mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a resource for researchers, scientists, and drug development professionals.

Initial investigations for "Irehine" did not yield specific in vitro studies, suggesting a potential misspelling or a less-researched compound. Broader searches into steroidal alkaloids, particularly those from the Fritillaria genus, pointed towards several bioactive compounds with documented in vitro effects. Among these, Imperialine stands out as a well-studied example, demonstrating a range of activities from anti-inflammatory and antioxidant to anticancer effects. This guide will now focus on the in vitro studies of Imperialine as a representative of this class of compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on Imperialine and other relevant steroidal alkaloids.

Table 1: Cytotoxicity of Steroidal Alkaloids in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Imperialine | A549 (Lung Carcinoma) | MTT | 25.3 µM | [1] |

| Peimisine | A549 (Lung Carcinoma) | MTT | 38.7 µM | [1] |

| Ebeiedinone | A549 (Lung Carcinoma) | MTT | 45.2 µM | [1] |

| Chuanbeinone | A549 (Lung Carcinoma) | MTT | 56.1 µM | [1] |

| Sarcorine C | HT-29 (Colon Cancer) | SRB | 15.2 µM | [2] |

| Salonine C | HT-29 (Colon Cancer) | SRB | 21.8 µM | [2] |

Table 2: Anti-inflammatory Effects of Imperialine

| Cell Line | Stimulant | Biomarker | Inhibition | Concentration | Reference |

| A549 | Cigarette Smoke Extract | IL-1β | Significant | 10 µM | [1] |

| A549 | Cigarette Smoke Extract | TNF-α | Significant | 10 µM | [1] |

Key Signaling Pathways

In vitro studies have elucidated several signaling pathways modulated by Imperialine and related steroidal alkaloids. These are crucial for understanding their therapeutic effects.

Anti-inflammatory and Antioxidant Pathways

Imperialine has been shown to mitigate oxidative stress and inflammation in A549 lung carcinoma cells induced by cigarette smoke extract.[1] The underlying mechanism involves the regulation of the Nrf2/Keap1 and SIRT1/FOXO3a signaling pathways .[1]

-

Nrf2/Keap1 Pathway: Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates antioxidant response elements (ARE), leading to the expression of protective enzymes like HO-1 and NQO-1. Imperialine was found to upregulate the mRNA expression of Nrf2, HO-1, and NQO-1, suggesting its role in activating this protective pathway.[1]

-

SIRT1/FOXO3a Pathway: SIRT1, a histone deacetylase, plays a role in cellular stress resistance. FOXO3a is a transcription factor involved in apoptosis and cell cycle arrest. Imperialine treatment increased the expression of SIRT1 and decreased the expression of MST1 and FOXO3, indicating a protective effect against cellular stress and apoptosis.[1]

References

In-Depth Technical Guide to Irehine: A Steroidal Alkaloid from Buxus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irehine is a naturally occurring steroidal alkaloid found in various species of the Buxus genus, commonly known as boxwood. Structurally, it is classified as a pregnane-type steroid, possessing a dimethylamino group at the C-20 position. Its chemical formula is C₂₃H₃₉NO, and its systematic name is (3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol. It is also known by the synonym Buxomegine. Alkaloids from Buxus species have garnered scientific interest due to their diverse biological activities, which include antibacterial, anticancer, and enzyme inhibitory effects. This guide provides a comprehensive overview of the available technical information on this compound, with a focus on its chemical properties, known biological activities, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its identification, purification, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₉NO | PubChem |

| Molecular Weight | 345.6 g/mol | PubChem |

| IUPAC Name | (3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | PubChem |

| Synonyms | This compound, Buxomegine, (3β,20S)-20-(Dimethylamino)pregn-5-en-3-ol | PubChem |

| CAS Number | 468-63-3 | PubChem |

Biological Activity: Cholinesterase Inhibition